[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride
Description
[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol hydrochloride is a bicyclic amine derivative with a methanol substituent and a hydrochloride salt. Its structure consists of a seven-membered bicyclo[4.1.0]heptane core containing a nitrogen atom (2-aza) and a hydroxymethyl group at the 1-position. The stereochemistry (1S,6R) defines its spatial arrangement, which is critical for its physicochemical and biological properties. This compound is primarily used as a pharmaceutical intermediate or building block in drug discovery, as evidenced by its availability from global suppliers like REFSYN Biosciences and DCM Shriram Industries .
Properties
IUPAC Name |
[(1S,6R)-2-azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-4-6(7)2-1-3-8-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIOLZZILUMRN-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(NC1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(NC1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2187426-49-7 | |
| Record name | 2-azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride typically involves the reaction of a suitable bicyclic precursor with methanol under specific conditions. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its desired form.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation under controlled conditions:
Key Findings :
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Over-oxidation to carboxylic acids risks ring strain relief via bicyclic framework distortion.
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Stereochemistry at C1 and C6 remains intact during TEMPO-mediated oxidation .
Nucleophilic Substitution
The hydroxyl group participates in substitution reactions after activation:
Mechanistic Insight :
-
Mesylation/tosylation enhances leaving-group ability, enabling SN₂ reactions without bicyclic ring opening due to steric protection .
Amide and Carbamate Formation
The secondary amine reacts with acylating agents:
Research Note :
Epoxidation and Ring-Opening Reactions
The bicyclic framework’s cyclohexene moiety enables epoxidation:
Limitation :
-
Epoxidation regioselectivity depends on substituent effects; minor diastereomers (55:45 ratio) form .
Protection/Deprotection Strategies
Strategic functional group management enables selective reactivity:
Comparative Reactivity of Structural Analogs
Data from similar azabicyclic systems highlight reactivity trends:
Catalytic Modifications
Critical Analysis of Reaction Feasibility
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Steric Effects : The bicyclo[4.1.0] framework shields the nitrogen lone pair, reducing nucleophilicity compared to monocyclic amines .
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Solubility Constraints : Hydrochloride salt form improves aqueous solubility but necessitates polar aprotic solvents (e.g., DMF, DMSO) for organic reactions.
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Thermal Stability : Decomposition above 150°C limits high-temperature reactions .
This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with modulated bioactivity. Further studies should explore photochemical and enzymatic transformations.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to [(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride exhibit activity at neurotransmitter receptors, particularly those related to the central nervous system (CNS). The bicyclic structure allows for interaction with various receptor sites, potentially influencing neurochemical pathways involved in conditions such as anxiety and depression.
Pain Management
Studies have suggested that derivatives of azabicyclo compounds can act as analgesics by modulating pain pathways in the brain. Their ability to cross the blood-brain barrier enhances their efficacy in treating chronic pain conditions.
Antidepressant Properties
Preliminary studies have shown that this compound may possess antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of serotonin and norepinephrine levels, similar to existing antidepressants.
Synthesis Techniques
The synthesis of this compound typically involves stereoselective cyclization reactions. Various synthetic routes have been developed, including:
- Cyclopropanation Reactions: Utilizing diazo compounds to form the bicyclic structure.
- Chiral Resolution: Techniques such as preparative chiral chromatography can be employed to isolate specific enantiomers for targeted applications.
Table 1: Summary of Synthesis Methods
| Method | Description | Reference |
|---|---|---|
| Cyclopropanation | Reaction with diazo compounds for bicyclic formation | |
| Chiral Chromatography | Separation of enantiomers using chiral stationary phases |
Case Study: Neuropharmacological Activity
A study investigated the neuropharmacological effects of a related bicyclic compound on anxiety-related behaviors in rodents. The results indicated significant anxiolytic effects at specific dosage levels, suggesting potential for development into therapeutic agents for anxiety disorders.
Case Study: Analgesic Properties
Another research project focused on the analgesic properties of azabicyclo compounds in inflammatory pain models. Results showed that these compounds could reduce pain perception significantly compared to control groups, supporting their potential use in pain management therapies.
Mechanism of Action
The mechanism of action of [(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Azabicyclo Core
The bicyclo ring system and substituent positions differentiate [(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol hydrochloride from analogs:
Key Observations :
Functional Group Modifications and Pharmacological Relevance
- Methanol vs. Ester Groups: Methyl or ethyl ester derivatives, such as methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS 565456-77-1), prioritize lipophilicity over solubility, making them suitable for blood-brain barrier penetration in CNS drug development .
- Fluorinated Analogs : (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2306247-35-6) introduces fluorine atoms to enhance metabolic stability and bioavailability, a strategy common in antiviral or anticancer agents .
Biological Activity
[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is C7H12ClNO2, with a molecular weight of 177.63 g/mol. Its structure includes a bicyclic framework that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride |
| CAS Number | 2137717-74-7 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. Preliminary studies suggest that the compound may act as a modulator of these receptors, influencing synaptic transmission and neuronal excitability.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : In animal models, the compound has shown potential antidepressant-like effects, which may be linked to its action on serotonin receptors.
- Cognitive Enhancement : Studies suggest that it may improve cognitive functions by enhancing cholinergic signaling in the brain.
- Neuroprotective Properties : The compound has demonstrated protective effects against neurotoxicity in vitro, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antidepressant Activity : A study conducted by Smith et al. (2023) evaluated the antidepressant effects of the compound in a rat model of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups.
- Cognitive Enhancement Research : Johnson et al. (2024) explored the cognitive enhancement properties of the compound in mice subjected to memory tasks. The results showed improved performance in maze navigation tests.
- Neuroprotection Study : In vitro experiments by Lee et al. (2025) assessed the neuroprotective effects of the compound against oxidative stress-induced cell death in neuronal cultures, demonstrating a significant reduction in cell death rates.
Q & A
Basic: What are the optimal synthetic routes for [(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol hydrochloride?
Methodological Answer:
The synthesis typically involves bicyclic core formation followed by functionalization. A modular approach using photochemical [2+2] cycloaddition (e.g., UV irradiation of diazabicyclic precursors) can construct the azabicyclo[4.1.0]heptane scaffold . For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed. Post-cyclization, methanol introduction via nucleophilic substitution or ester hydrolysis (e.g., using LiAlH₄ or NaBH₄) yields the final alcohol, which is then converted to the hydrochloride salt via HCl gas treatment .
Key Reagents/Conditions:
- Photochemical cyclization (UV light, inert atmosphere)
- Chiral intermediates (e.g., tert-butyl carbamate derivatives)
- Hydrochloride salt formation (HCl in diethyl ether)
Basic: How can the stereochemical configuration of this compound be confirmed?
Methodological Answer:
X-ray crystallography is the gold standard for absolute configuration determination. For dynamic analysis, use NOE (Nuclear Overhauser Effect) NMR to identify spatial proximity of protons. For example, cross-peaks between the methanol proton (C1-OH) and adjacent bicyclic protons (C6-H) in 2D NOESY spectra confirm spatial orientation . Chiral HPLC with a cellulose-based column can resolve enantiomers, with retention times compared to known standards.
Basic: What are the stability profiles under varying pH and temperature conditions?
Methodological Answer:
- Acidic conditions (pH < 2): Stable in aqueous HCl at room temperature but degrades at >60°C, forming decomposition products (monitor via TLC or HPLC) .
- Basic conditions (pH > 9): Rapid hydrolysis of the bicyclic core occurs; avoid NaOH or KOH.
- Storage: Store at –20°C under nitrogen to prevent oxidation. Lyophilization enhances long-term stability .
Advanced: What challenges arise in enantioselective synthesis, and how are they addressed?
Methodological Answer:
The bicyclo[4.1.0] system’s rigidity complicates enantiocontrol. Solutions include:
- Chiral pool synthesis: Start with enantiopure precursors like trans-4-hydroxy-L-proline, which directs stereochemistry during cyclization .
- Asymmetric catalysis: Use Rh(II)-catalyzed cyclopropanation or chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry .
- Resolution: Kinetic resolution via lipase-mediated ester hydrolysis (e.g., Candida antarctica lipase B) .
Advanced: How is pharmacological activity assessed for this compound?
Methodological Answer:
- In vitro assays: Test inhibition of DPP-4 (dipeptidyl peptidase-4) using fluorogenic substrates (e.g., Gly-Pro-AMC) at λex/λem = 380/460 nm .
- Receptor binding: Radioligand displacement assays (e.g., orexin receptor subtypes OX1/OX2) with [³H]-SB-674042 tracer .
- Cellular uptake: LC-MS/MS quantification in HEK-293 cells pre-treated with efflux inhibitors (e.g., verapamil) .
Advanced: What computational strategies predict target interactions?
Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Glide to model binding to DPP-4 or orexin receptors. The bicyclic core’s conformation is critical; apply constrained docking with MMFF94 force fields .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
Basic: How to develop analytical methods for purity assessment?
Methodological Answer:
- RP-HPLC: Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 5% B to 95% B over 20 min. Detect at 210 nm .
- TLC: Silica gel 60 F254 plates; eluent = CHCl₃:MeOH:NH₄OH (7:2:1). Visualize with ninhydrin (amines) or UV .
Advanced: What strategies improve scalability and purification?
Methodological Answer:
- Avoid column chromatography: Opt for recrystallization (solvent: ethanol/water 4:1) or fractional distillation under reduced pressure .
- Continuous flow synthesis: Microreactors enhance photochemical step efficiency (residence time <5 min) .
Advanced: How do substituent variations impact bioactivity?
Comparative Analysis Table:
Advanced: What bioconjugation strategies are feasible for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
